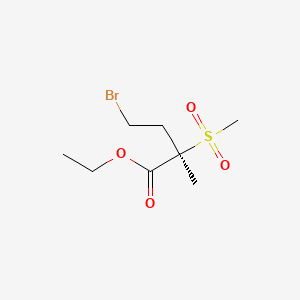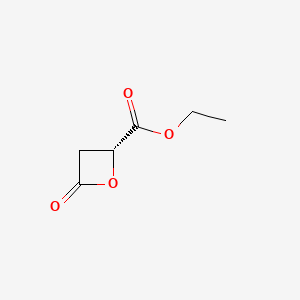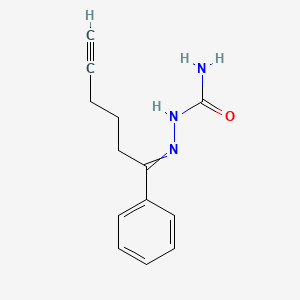
Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt
Übersicht
Beschreibung
“Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt” is a chemical compound . It is also known as “17-Hydroxy-21-(phosphonooxy)pregna-1,4-diene-3,11,20-trione Disodium Salt” and is a member of the Prednisolone Sodium API family .
Molecular Structure Analysis
The molecular formula of this compound is C21H25Na2O8P . The structure of the compound can be represented by the SMILES notation: CC12CC(=O)C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C.[Na+].[Na+] .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the available resources .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 482.4 g/mol . The CAS number is 33903-70-7 . It is available in a neat product format .
Wissenschaftliche Forschungsanwendungen
Microbial Transformation and Enzyme Inhibition
The microbial transformation of prednisone, a compound closely related to the specified chemical, by different fungi species has been studied. This process yields metabolites with potential biological activities, such as inhibitory activity against the lipoxygenase enzyme, suggesting applications in understanding steroid metabolism and exploring new therapeutic agents (Choudhary et al., 2005).
Organometallic Chemistry
Research on the synthesis of organometallic compounds involving steroids provides insights into the structural properties and reactivity of these complexes. For example, the synthesis of η4-endo-(17α,21-dihydroxypregna-1,4-diene-3,11,20-trione)-(η5-cyclopentadienyl)rhodium(I) demonstrates the potential for creating novel compounds with unique chemical properties (Nikanorov et al., 1998).
Bioactive Compounds and Anti-inflammatory Activity
The isolation of new pregnanes from natural sources like Nerium oleander and their evaluation for anti-inflammatory and cytotoxic activities highlight the ongoing search for novel bioactive steroids. These studies contribute to the development of new drugs with potential applications in treating inflammation and cancer (Bai et al., 2007).
Steroid Metabolites in Congenital Disorders
Investigations into the synthesis of unsaturated C(21) triols as potential steroid metabolites in Smith-Lemli-Opitz syndrome offer a pathway for studying adrenal steroid production and developing diagnostic methods for this congenital disorder. This research underscores the role of steroids in human health and disease, as well as the importance of chemical synthesis in medical research (Guo et al., 2003).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
disodium;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h5,7,9,14-15,18,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,18+,19-,20-,21-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGWEWVSRLYXFJ-PWEPTXNASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@]34C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187528 | |
| Record name | Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33903-70-7 | |
| Record name | Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033903707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-21-(phosphonooxy)-, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)

![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)
![Methyl 7-(3,5-dihydroxy-2-{3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-EN-1-YL}cyclopentyl)hept-5-enoate](/img/structure/B580078.png)




![(2S,4R)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580087.png)
![(2S,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B580088.png)

![N-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B580092.png)
